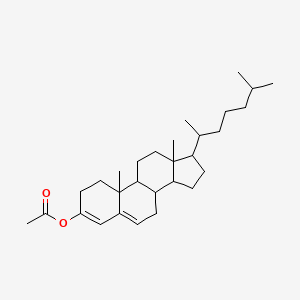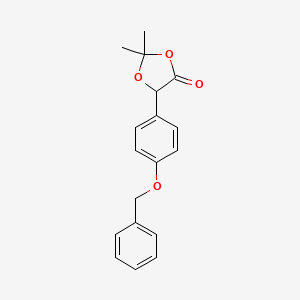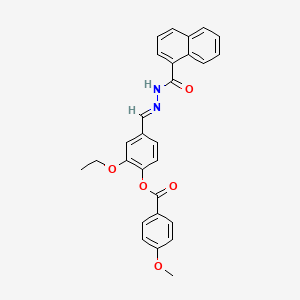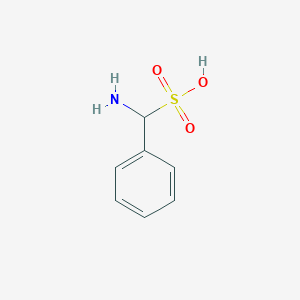
Cholesta-3,5-dien-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes::
- Cholesta-3,5-dien-3-yl acetate can be synthesized through chemical reactions involving cholesterol or related sterols.
- One common method involves acetylating the hydroxyl group at position 3 of cholesterol using acetic anhydride or acetyl chloride.
- The reaction typically occurs under mild acidic conditions.
- The resulting product is this compound.
- Industrial-scale production methods may involve enzymatic or chemical processes.
- Enzymatic acetylation using lipases or esterases can be employed.
- Chemical acetylation processes are also used in large-scale production.
Análisis De Reacciones Químicas
Cholesta-3,5-dien-3-yl acetate undergoes various reactions:
Oxidation: It can be oxidized at the double bonds or the hydroxyl group.
Reduction: Reduction of the double bonds can yield different stereoisomers.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like chromic acid, lithium aluminum hydride, and acetylating agents are used.
Major Products: The products depend on the specific reaction conditions but often include modified cholesterol derivatives.
Aplicaciones Científicas De Investigación
Cholesta-3,5-dien-3-yl acetate finds applications in:
Chemistry: As a precursor for synthesizing other steroidal compounds.
Biology: Studying lipid metabolism and membrane structure.
Medicine: Investigating cholesterol-related diseases and drug development.
Industry: Used in the production of pharmaceuticals and cosmetics.
Mecanismo De Acción
The exact mechanism by which Cholesta-3,5-dien-3-yl acetate exerts its effects depends on its specific context. It may interact with cellular receptors, modulate lipid signaling pathways, or influence membrane properties.
Comparación Con Compuestos Similares
Cholesta-3,5-dien-3-yl acetate stands out due to its unique double bond arrangement. Similar compounds include Cholesta-5,7-dien-3-yl acetate and other cholesterol derivatives.
Remember that this compound contributes to our understanding of steroidal chemistry and has diverse applications across scientific disciplines
Propiedades
Número CAS |
2309-32-2 |
|---|---|
Fórmula molecular |
C29H46O2 |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,18-20,24-27H,7-9,11-17H2,1-6H3 |
Clave InChI |
DGCXQKBLGRZRTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)
![2-(2-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12002215.png)


![4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12002231.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002235.png)


![1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-](/img/structure/B12002261.png)

![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)

